molecular formula C16H22N2O3 B13975814 Benzyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate

Benzyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate

Cat. No.: B13975814
M. Wt: 290.36 g/mol
InChI Key: UFLTVIUICDDSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C16H22N2O3 It is a derivative of piperidine and azetidine, which are both important heterocyclic compounds in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with azetidine derivatives under specific conditionsThe reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups .

Scientific Research Applications

Benzyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate is unique due to the presence of both azetidine and piperidine rings, which provide a distinct set of chemical properties and reactivity.

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

benzyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate

InChI

InChI=1S/C16H22N2O3/c19-16(20-12-13-4-2-1-3-5-13)18-8-6-14(7-9-18)21-15-10-17-11-15/h1-5,14-15,17H,6-12H2

InChI Key

UFLTVIUICDDSAK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2CNC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.